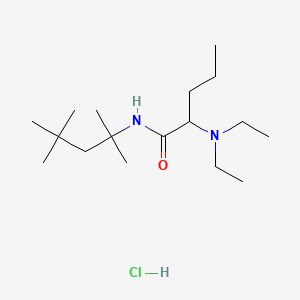
Pyridine, 2,2'-(dithiobis(2,1-ethanediyl))di-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride is a chemical compound with the molecular formula C10H8N2S2. It is known for its unique structure, which includes two pyridine rings connected by a disulfide bridge. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride typically involves the reaction of pyridine with sulfur-containing reagents. One common method is the reaction of pyridine with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of protein folding and disulfide bond formation in proteins. It is also used in the development of biochemical assays.
Medicine: Research into its potential therapeutic applications, including its use as an antimicrobial agent, is ongoing.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride involves the formation and cleavage of disulfide bonds. The disulfide bridge can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are essential for protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-pyridyl) disulfide: Similar structure with two pyridine rings connected by a disulfide bridge.
2,2’-Dipyridyl disulfide: Another compound with a similar disulfide linkage between pyridine rings.
2,2’-Dithiobis(pyridine N-oxide): A derivative with an additional oxygen atom on the pyridine rings.
Uniqueness
Pyridine, 2,2’-(dithiobis(2,1-ethanediyl))di-, dihydrochloride is unique due to its specific disulfide linkage and the presence of hydrochloride groups, which can influence its solubility and reactivity. This compound’s ability to undergo various redox reactions makes it particularly valuable in biochemical research and industrial applications.
Propriétés
Numéro CAS |
119395-95-8 |
|---|---|
Formule moléculaire |
C14H18Cl2N2S2 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
2-[2-(2-pyridin-2-ylethyldisulfanyl)ethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C14H16N2S2.2ClH/c1-3-9-15-13(5-1)7-11-17-18-12-8-14-6-2-4-10-16-14;;/h1-6,9-10H,7-8,11-12H2;2*1H |
Clé InChI |
FQQBJFFCVUJEMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCSSCCC2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)

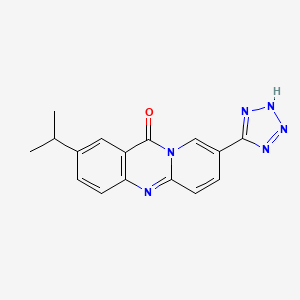
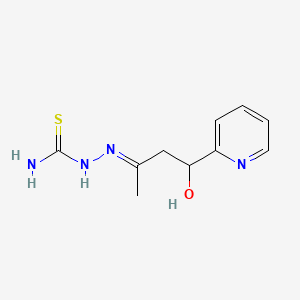

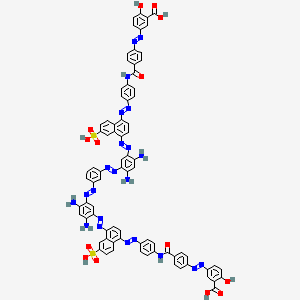
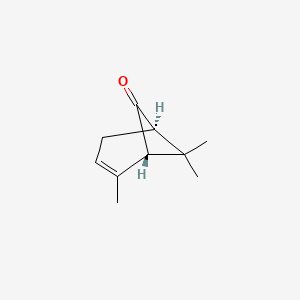


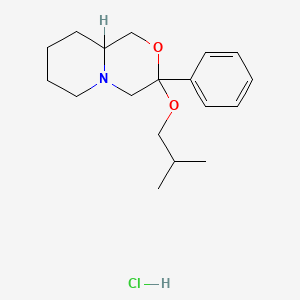
![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)

